molecular formula C13H18BNO3 B1356907 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 188665-75-0

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B1356907
CAS No.: 188665-75-0
M. Wt: 247.1 g/mol
InChI Key: SDXKLPVDOLDOOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” often involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is another common method .


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not well-documented .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : The compounds derived from 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide have been synthesized and characterized using spectroscopy and X-ray diffraction. Density Functional Theory (DFT) calculations have been employed for comparative analysis of spectroscopic data and geometrical parameters, aiding in understanding their molecular structures (Qing-mei Wu et al., 2021).

  • Crystallographic Studies : Additional crystallographic studies emphasize the consistency of molecular structures optimized by DFT with those determined by single-crystal X-ray diffraction. These studies provide insights into the molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of the compounds (P.-Y. Huang et al., 2021).

Application in Chemical Synthesis

  • Pd-Catalyzed Borylation : Research demonstrates the effectiveness of Pd-catalyzed borylation in synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. This method has been found particularly effective for borylation of arylbromides bearing sulfonyl groups (J. Takagi & T. Yamakawa, 2013).

  • Microwave-Assisted Boronate Ester Formation : Microwave-assisted synthesis has been utilized for the convenient synthesis of heteroaryl-linked benzimidazoles via boronate ester formation, showcasing a wide variety of heteroaryl-substituted benzimidazoles (T. Rheault et al., 2009).

Bioorganic and Medicinal Chemistry

  • Prochelator Design for Oxidative Stress : A study on BSIH, a prodrug version of a metal chelator, investigates the efficiency of prochelator-to-chelator conversion and its ability to protect cells under oxidative stress. This research is significant for developing compounds that can conditionally target iron sequestration in cells experiencing oxidative stress (Qin Wang & K. Franz, 2018).

  • Detection of Hydrogen Peroxide Vapor : The introduction of certain functional groups enhances the sensing performance of borate to hydrogen peroxide vapor. This is crucial for detecting peroxide-based explosives and has significant implications in explosive detection (Yanyan Fu et al., 2016).

Safety and Hazards

The safety and hazards associated with “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” are not well-documented .

Future Directions

The future directions for “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” are not well-documented .

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-8-6-5-7-9(10)11(15)16/h5-8H,1-4H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXKLPVDOLDOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594038
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188665-75-0
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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